molecular formula C11H10N2O3S B398579 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL

2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL

Cat. No.: B398579
M. Wt: 250.28g/mol
InChI Key: ICJBWBHLZDQWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is an organic compound with the molecular formula C11H10N2O3S and a molecular weight of 250.28 g/mol. This compound features a quinoline ring substituted with a nitro group and a thioether linkage to an ethan-1-ol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28g/mol

IUPAC Name

2-(5-nitroquinolin-8-yl)sulfanylethanol

InChI

InChI=1S/C11H10N2O3S/c14-6-7-17-10-4-3-9(13(15)16)8-2-1-5-12-11(8)10/h1-5,14H,6-7H2

InChI Key

ICJBWBHLZDQWFT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)SCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL typically involves the reaction of 5-nitro-8-quinoline thiol with an appropriate alkylating agent such as 2-chloroethanol under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder in acidic conditions, catalytic hydrogenation

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Esters, ethers

Scientific Research Applications

2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring system may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-8-quinolylthio)ethan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.

    2-(5-Nitro-8-quinolylthio)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.

Uniqueness

2-[(5-NITROQUINOLIN-8-YL)SULFANYL]ETHAN-1-OL is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.

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